molecular formula C₁₂₆H₂₀₁N₃₅O₃₃S B612607 395069-92-8 CAS No. 395069-92-8

395069-92-8

Cat. No.: B612607
CAS No.: 395069-92-8
M. Wt: 2766.22
InChI Key:
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Description

It is a 27-amino acid peptide derived from the fusion peptide domain of Human Immunodeficiency Virus type 1 (HIV-1) glycoprotein 41 and the nuclear localization sequence of Simian Virus 40 large T antigen . This compound is primarily used as a potent delivery agent for nucleic acids and oligonucleotides into cultured cells .

Scientific Research Applications

MPG, HIV related has a wide range of applications in scientific research:

    Chemistry: It is used as a delivery agent for nucleic acids and oligonucleotides in various chemical studies.

    Biology: It facilitates the delivery of genetic material into cultured cells, aiding in gene expression studies.

    Industry: It is used in the development of new drug delivery systems and biotechnological applications.

Mechanism of Action

This peptide is a potent delivery agent for the generalized delivery of nucleic acids and oligonucleotides into cultured cells . It is derived from both the nuclear localization sequence of SV40 large T antigen and the fusion peptide domain of HIV-1 gp41 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MPG, HIV related involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of MPG, HIV related follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and amino acid analysis.

Chemical Reactions Analysis

Types of Reactions

MPG, HIV related primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide and 1-Hydroxybenzotriazole are commonly used for peptide bond formation.

    Deprotection Reagents: Trifluoroacetic acid is used to remove protecting groups.

    Cleavage Reagents: A mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane is used to cleave the peptide from the resin.

Major Products

The major product of these reactions is the MPG, HIV related peptide itself. Side products may include truncated peptides and peptides with incomplete deprotection.

Comparison with Similar Compounds

Similar Compounds

    Tat peptide: Derived from the HIV-1 transactivator of transcription protein, it also facilitates the delivery of nucleic acids into cells.

    Penetratin: Derived from the Antennapedia homeodomain, it is another peptide used for nucleic acid delivery.

    Transportan: A chimeric peptide derived from galanin and mastoparan, used for similar purposes.

Uniqueness

MPG, HIV related is unique due to its dual origin from the fusion peptide domain of HIV-1 glycoprotein 41 and the nuclear localization sequence of Simian Virus 40 large T antigen. This combination enhances its efficiency in delivering nucleic acids and oligonucleotides into cultured cells.

Properties

CAS No.

395069-92-8

Molecular Formula

C₁₂₆H₂₀₁N₃₅O₃₃S

Molecular Weight

2766.22

sequence

One Letter Code: GALFLGFLGAAGSTMGAWSQPKSKRKV

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.